6-[(4-chlorobenzyl)sulfanyl]-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile
Description
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Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3S/c19-15-3-1-12(2-4-15)11-23-18-14(10-20)9-16-17(21-18)13-5-7-22(16)8-6-13/h1-4,9,13H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIQOOKRSFTDRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C=C(C(=N3)SCC4=CC=C(C=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula and Weight
- Molecular Formula : C14H12ClN3S
- Molecular Weight : 287.78 g/mol
Structural Characteristics
The compound features a naphthyridine core with a chlorobenzyl sulfanyl group and a carbonitrile moiety. This unique structure is critical for its biological activity.
Antimicrobial Activity
Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 6-[(4-chlorobenzyl)sulfanyl]-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile demonstrate efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies suggest that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of apoptotic proteins.
Case Study: Apoptosis Induction
A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in:
- Increased expression of pro-apoptotic proteins (Bax)
- Decreased expression of anti-apoptotic proteins (Bcl-2)
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Enzyme Inhibition
The biological activity of this compound may be attributed to its ability to inhibit certain enzymes involved in cellular processes:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, which are crucial for DNA replication and transcription.
- Kinase Inhibition : The compound may also act as a kinase inhibitor, affecting signaling pathways related to cell growth and proliferation.
Comparative Studies
Comparative studies with other naphthyridine derivatives reveal that modifications in the substituents can significantly alter biological activity. For example, replacing the chlorobenzyl group with other aromatic substituents has been linked to enhanced antimicrobial efficacy.
| Derivative | Activity | MIC (µg/mL) |
|---|---|---|
| 6-[(4-chlorobenzyl)sulfanyl] | Moderate Antimicrobial | 16 |
| 6-[phenylsulfanyl] | High Antimicrobial | 8 |
| 6-[p-tolylsulfanyl] | Low Antimicrobial | >64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
